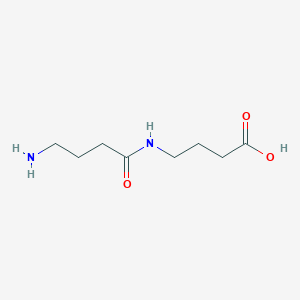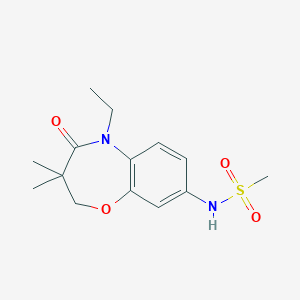
4-(4-Aminobutanoylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutanoylamino)butanoic acid is an organic compound with the molecular formula C8H16N2O3 It is a derivative of butanoic acid, featuring an amino group and a butanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutanoylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobutanoic acid with butanoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-aminobutanoic acid in a suitable solvent, such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add butanoyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutanoylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group in the butanoylamino moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
4-(4-Aminobutanoylamino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutanoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor for the synthesis of bioactive molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid:
4-Aminobutyric acid: Another derivative of butanoic acid with similar structural features.
Uniqueness
4-(4-Aminobutanoylamino)butanoic acid is unique due to the presence of both an amino group and a butanoylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-aminobutanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMZANOVDLMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCCC(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B2638451.png)
![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)
![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638462.png)
![3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2638464.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)
